molecular formula C3H6N4O B3089311 5-(methoxymethyl)-2H-tetrazole CAS No. 119151-10-9

5-(methoxymethyl)-2H-tetrazole

Cat. No.: B3089311
CAS No.: 119151-10-9
M. Wt: 114.11 g/mol
InChI Key: DBINGFLYFXKCAO-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methoxymethyl group. Tetrazoles are known for their stability and diverse applications in pharmaceuticals, agriculture, and materials science. The methoxymethyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(methoxymethyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methoxymethylamine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxymethyl)-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the tetrazole ring.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxymethyl-tetrazole oxides, while substitution can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

5-(Methoxymethyl)-2H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

    5-(Hydroxymethyl)-2H-tetrazole: Similar in structure but with a hydroxymethyl group instead of a methoxymethyl group.

    5-(Methyl)-2H-tetrazole: Lacks the methoxy group, resulting in different solubility and reactivity.

    5-(Ethoxymethyl)-2H-tetrazole: Contains an ethoxymethyl group, which affects its chemical properties and applications.

Uniqueness: 5-(Methoxymethyl)-2H-tetrazole is unique due to the presence of the methoxymethyl group, which enhances its solubility and reactivity compared to other tetrazole derivatives. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.

Properties

IUPAC Name

5-(methoxymethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBINGFLYFXKCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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